![molecular formula C11H11ClN2O B7882450 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882450.png)
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its chloro, propyl, and carbaldehyde functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Imidazole Core: : The imidazole ring can be constructed using methods such as the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the Chloro Group: : Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Alkylation: : The propyl group is introduced through alkylation reactions, often using propyl bromide or propyl chloride in the presence of a base.
Formylation: : The carbaldehyde group is introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formyl chloride and dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in reactors equipped with temperature and pressure control systems to maintain optimal conditions.
化学反应分析
Types of Reactions: 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Oxidation: : KMnO4, CrO2Cl2, in the presence of an acid or base.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or acid catalyst.
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted imidazoles or other derivatives.
科学研究应用
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde has various scientific research applications, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
5-Chloro-1-propyl-1H-benzo[d]imidazole-2-carbaldehyde is similar to other imidazole derivatives, such as:
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
2-Chloro-1H-benzo[d]imidazole-5-carbaldehyde
1-Propyl-1H-benzo[d]imidazole-2-carbaldehyde
These compounds share the imidazole core but differ in their substituents, leading to variations in their chemical properties and potential applications. The presence of the chloro and propyl groups in this compound gives it unique chemical and biological properties compared to its analogs.
属性
IUPAC Name |
5-chloro-1-propylbenzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-5-14-10-4-3-8(12)6-9(10)13-11(14)7-15/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCWWQXZPKBYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)N=C1C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

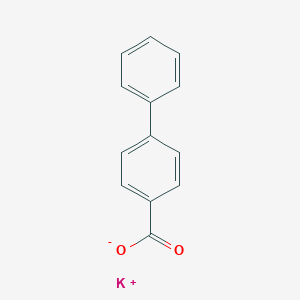
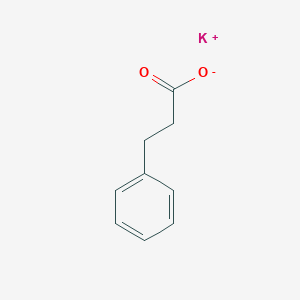
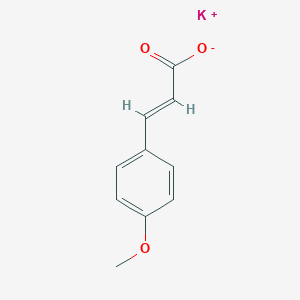

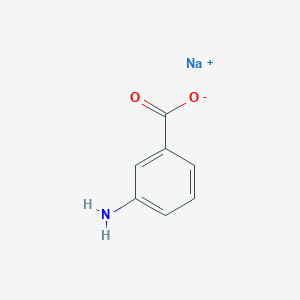
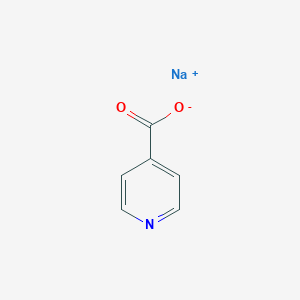
methyl]-8-quinolinol](/img/structure/B7882423.png)
![6-(4-METHOXYPHENYL)-2-(PYRIDINE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B7882429.png)
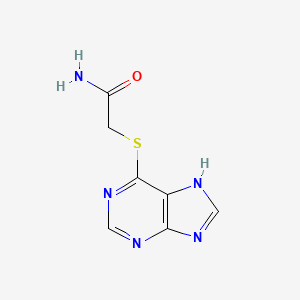

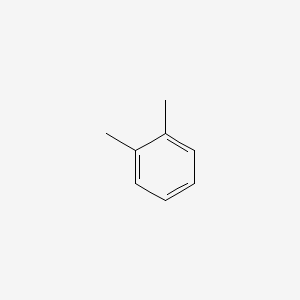
![6-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7882459.png)
![4-[2-Amino-1-(dimethylamino)ethyl]phenol](/img/structure/B7882464.png)
